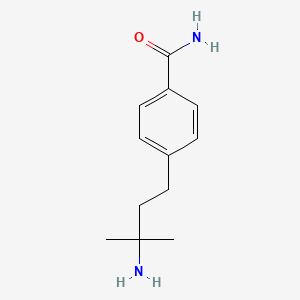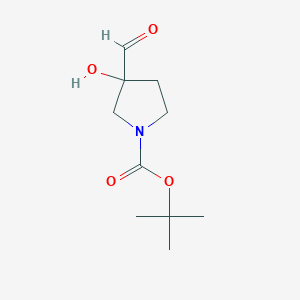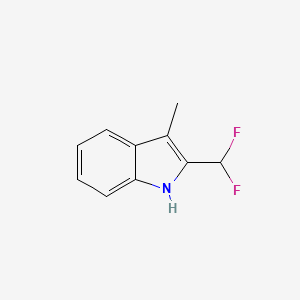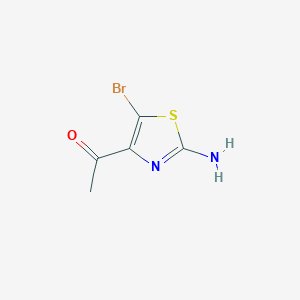
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 2-position and a bromo group at the 5-position of the thiazole ring, along with an ethanone group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one can be synthesized through several methods. One common approach involves the nucleophilic addition reaction of 2-amino-4-(3-chlorophenyl)thiazol-5-yl(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, using a catalytic amount of sodium hydroxide at room temperature . Another method involves the reaction of 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone with thiourea .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions of the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve solvents like acetone or ethanol and catalysts like sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways by binding to specific sites on these targets. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a thiazole ring.
5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine: Contains a triazole ring fused to the thiazole ring.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Uniqueness
1-(2-Amino-5-bromo-1,3-thiazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of both amino and bromo groups allows for diverse chemical modifications and potential biological activities .
Propriétés
Formule moléculaire |
C5H5BrN2OS |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
1-(2-amino-5-bromo-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2OS/c1-2(9)3-4(6)10-5(7)8-3/h1H3,(H2,7,8) |
Clé InChI |
WTSMYLCLTMECRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


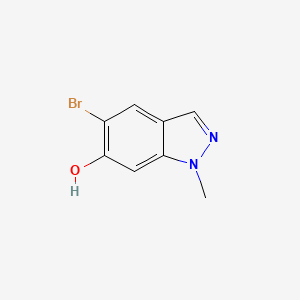
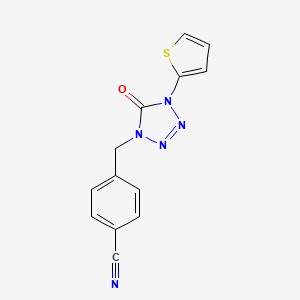

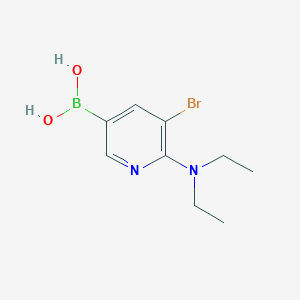

![1-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B12968292.png)
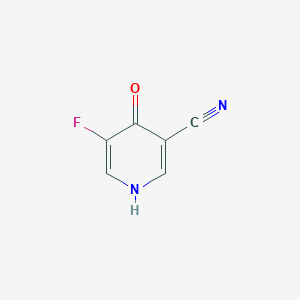
![7-Chloro-2,5-dimethylthiazolo[4,5-d]pyrimidine](/img/structure/B12968311.png)
![1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12968313.png)
![(3aR,8aR)-N,N-Diethyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12968319.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B12968325.png)
